![molecular formula C13H14F3IO B13288504 (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is a complex organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane makes it unique compared to its bromomethyl and chloromethyl analogs. The iodomethyl group can participate in different types of chemical reactions and may exhibit different reactivity and biological activity.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14F3IO |
|---|---|
Molecular Weight |
370.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14F3IO/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-12(7-17)18-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI Key |
WYLULZDSIHMRGP-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



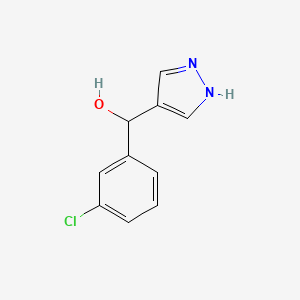
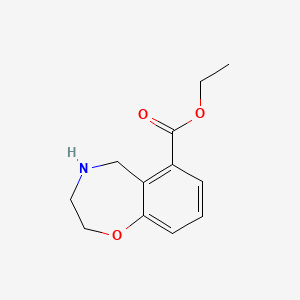
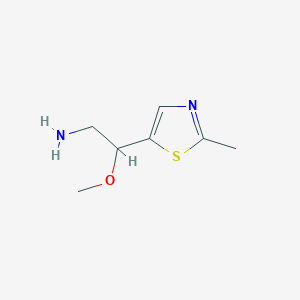
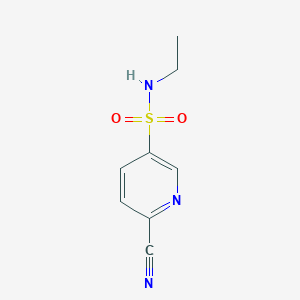
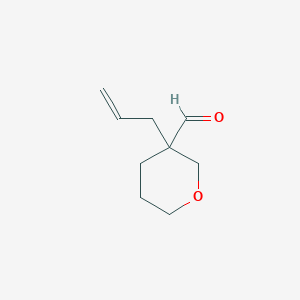

![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)

![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13288488.png)
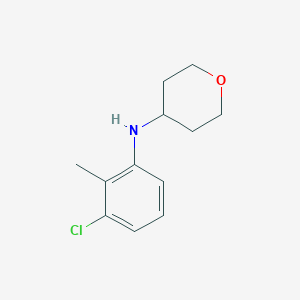
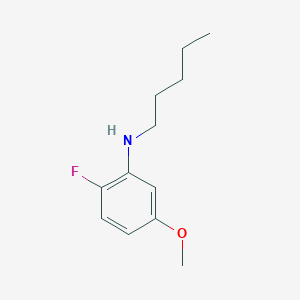

![(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13288512.png)
